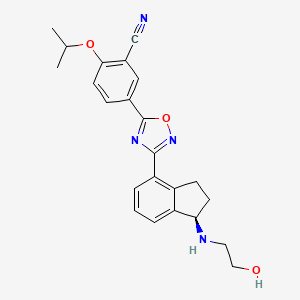

R-Ozanimod

Description

Overview of Sphingosine 1-Phosphate Receptor (S1PR) Modulators

Sphingosine 1-phosphate receptor (S1PR) modulators are a class of compounds that interact with S1P receptors, a group of G protein-coupled receptors involved in various physiological processes, including immune cell trafficking nih.govmdpi.comtandfonline.com. By modulating S1PR activity, particularly subtype 1 (S1P1), these compounds can sequester lymphocytes in lymphoid organs, thereby reducing their migration to sites of inflammation in tissues like the central nervous system or the gut nih.govtandfonline.comwikipedia.orgmedsinfo.com.au. This mechanism is leveraged in the treatment of autoimmune diseases such as multiple sclerosis and ulcerative colitis tandfonline.comwikipedia.orgijrpr.comoup.comdovepress.com. Ozanimod (B609803) is a potent and selective agonist for S1P1 and S1P5 receptors, exhibiting significantly lower activity against S1P2, S1P3, and S1P4 medsinfo.com.autocris.com.

Fundamental Principles of Chirality in Pharmaceutical Compounds

Chirality, or "handedness," is a fundamental concept in stereochemistry, describing molecules that are non-superimposable on their mirror images. These mirror image forms are called enantiomers rijournals.comuou.ac.in. The presence of a chiral center, typically a carbon atom bonded to four different groups, gives rise to enantiomers uou.ac.in. In the context of pharmaceuticals, chirality is critical because biological systems, such as receptors and enzymes, are often chiral themselves rijournals.comuou.ac.in. This can lead to different enantiomers of a drug interacting with biological targets in distinct ways, resulting in differences in pharmacological activity, metabolism, and even toxicity uou.ac.in. Therefore, the stereochemical purity of a chiral drug is paramount to ensuring its intended therapeutic effect and minimizing unwanted interactions.

Significance of the S-Enantiomer (Ozanimod) as the Active Pharmaceutical Ingredient

Ozanimod, as approved for therapeutic use, exists as the (S)-enantiomer tga.gov.auchemistryviews.orggoogle.com. Its chemical name reflects this configuration: 5-[3-[(1S)-2,3-Dihydro-1-[(2-hydroxyethyl)amino]-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-(1-methylethoxy)benzonitrile tocris.comnih.gov. The (S) configuration at the chiral center within the indane moiety is crucial for its high affinity and selective agonistic activity at the S1P1 and S1P5 receptors medsinfo.com.autocris.com. This specific stereochemistry facilitates the precise binding interactions required to effectively modulate these receptors and induce the desired biological response, namely the sequestration of lymphocytes wikipedia.orgmedsinfo.com.au. Research has demonstrated the potent activity of the S-enantiomer in modulating S1P receptors, leading to its development as a therapeutic agent tocris.comacs.org.

Academic Definition and Research Relevance of this compound

This compound is the enantiomer of Ozanimod, possessing the opposite configuration (R) at the chiral center of the indane ring. Academically, this compound serves as a crucial reference compound in stereochemical studies related to Ozanimod and other chiral S1PR modulators. Its research relevance stems primarily from the need to:

Understand Stereospecificity: Comparing the biological activity of this compound to the active S-enantiomer helps researchers elucidate the specific interactions between the drug's stereochemistry and the chiral binding sites of S1P receptors and metabolizing enzymes nih.gov. Studies investigating the metabolism of Ozanimod have shown stereospecificity in the enzymatic processes involved. For instance, the formation of a major circulating metabolite, CC112273, from its precursor RP101075 (an analog related to Ozanimod's structure) demonstrated marked selectivity towards the S-isomer, indicating that the R-isomer is processed differently or to a lesser extent by the relevant enzyme, MAO B nih.gov. This highlights the importance of stereochemistry in determining metabolic fate.

Develop Enantioselective Synthesis: The existence of this compound necessitates the development and validation of enantioselective synthetic methods to ensure the production of highly pure S-Ozanimod for pharmaceutical use chemistryviews.orggoogle.com.pgwipo.intresearchgate.netnih.govresearchgate.net. Research in this area focuses on developing efficient chemical processes that preferentially yield the desired S-enantiomer with high enantiomeric excess (ee) chemistryviews.orgresearchgate.netresearchgate.net. Analytical methods, such as chiral high-performance liquid chromatography (HPLC), are developed and utilized to determine the enantiomeric purity of Ozanimod samples and quantify the presence of the R-enantiomer as a potential impurity researchgate.netnih.govresearchgate.net. Regulatory authorities often mandate the determination of the R-enantiomer in Ozanimod samples as part of quality control assessments researchgate.netresearchgate.net.

Investigate Potential Off-Target Effects or Different Activities: While the S-enantiomer is the primary focus for therapeutic activity, research involving this compound can help determine if the R-form possesses any residual activity at S1P receptors or other biological targets, or if it is involved in different metabolic pathways that could lead to distinct pharmacological or toxicological profiles. Although Ozanimod (the S-enantiomer) and its major active metabolites show similar activity and selectivity for S1P1 and S1P5, the activity of the isolated R-enantiomer at these or other receptors is a subject of academic investigation to fully understand the stereochemical requirements for receptor interaction tga.gov.aufda.gov.

Detailed Research Findings Related to this compound:

Research specifically focused solely on this compound is limited, as the primary research and development efforts have centered on the active S-enantiomer. However, studies comparing the two enantiomers or investigating the stereospecificity of related metabolic processes provide insights into the academic relevance of this compound.

A study investigating the MAO B-mediated formation of a major Ozanimod metabolite (CC112273) from its precursor (RP101075) demonstrated the influence of stereochemistry. Using the R-isomer of RP101075 (RP101074), researchers observed marked selectivity of MAO B towards the S-isomer (RP101075). nih.gov Docking studies suggested that while both isomers could occupy the MAO B active site, only the orientation of the S-isomer was favorable for the necessary C-H bond cleavage required for oxidative deamination. nih.gov This finding underscores the stereospecific nature of enzymatic metabolism and highlights why the R-enantiomer of Ozanimod or its precursors may have different metabolic fates compared to the S-enantiomer.

Research into the enantioselective synthesis of Ozanimod provides data on the efficiency of chemical processes in producing the S-enantiomer with high purity, indirectly highlighting the presence and need to control the R-enantiomer. For example, a developed enantioselective synthesis method achieved 99% enantiomeric excess of the S-enantiomer, indicating that only a small percentage of the R-enantiomer was formed chemistryviews.org. The development of chiral HPLC methods further supports the need to analytically separate and quantify the R-enantiomer to ensure the quality and purity of the S-Ozanimod product researchgate.netnih.govresearchgate.net.

Data Tables:

| Feature | S-Ozanimod (Ozanimod) | This compound |

| Stereochemistry | (S)-configuration at the chiral center tga.gov.auchemistryviews.org | (R)-configuration at the chiral center |

| S1P1 Receptor Activity | Potent agonist medsinfo.com.autocris.com | Limited or no significant activity (inferred from S-enantiomer's specificity) |

| S1P5 Receptor Activity | Potent agonist medsinfo.com.autocris.com | Limited or no significant activity (inferred from S-enantiomer's specificity) |

| Therapeutic Use | Active Pharmaceutical Ingredient wikipedia.orgtga.gov.au | Not used therapeutically as the active ingredient |

| Research Relevance | Primary focus of pharmacological and clinical studies | Reference compound for stereochemical studies, impurity analysis, synthetic method development researchgate.netresearchgate.net |

| Metabolic Fate | Undergoes metabolism, including stereospecific enzymatic reactions nih.govfda.gov | Likely different metabolic fate due to stereospecific enzymes nih.gov |

| Enantiomeric Purity | Target of enantioselective synthesis and analytical control (typically >99% S) tga.gov.auchemistryviews.orgresearchgate.net | Quantified as an impurity in S-Ozanimod samples researchgate.netresearchgate.net |

Note: This table is intended to be interactive in a suitable digital format, allowing for sorting and filtering.

Another relevant data point comes from the metabolic study:

| Compound | Stereochemistry | MAO B-Mediated Oxidation (Relative Rate) |

| RP101075 | (S)-isomer | High nih.gov |

| RP101074 | (R)-isomer | Marked selectivity towards S-isomer nih.gov |

Note: This table is intended to be interactive in a suitable digital format, allowing for sorting and filtering.

Structure

3D Structure

Properties

Molecular Formula |

C23H24N4O3 |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

5-[3-[(1R)-1-(2-hydroxyethylamino)-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile |

InChI |

InChI=1S/C23H24N4O3/c1-14(2)29-21-9-6-15(12-16(21)13-24)23-26-22(27-30-23)19-5-3-4-18-17(19)7-8-20(18)25-10-11-28/h3-6,9,12,14,20,25,28H,7-8,10-11H2,1-2H3/t20-/m1/s1 |

InChI Key |

XRVDGNKRPOAQTN-HXUWFJFHSA-N |

Isomeric SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CC[C@H](C4=CC=C3)NCCO)C#N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Stereochemical Control for Ozanimod and Its Enantiomers

Retrosynthetic Analysis of Ozanimod (B609803) and its Chiral Scaffold

Retrosynthetic analysis of Ozanimod typically identifies the 1,2,4-oxadiazole (B8745197) ring and the chiral aminoindane fragment as key disconnections. chemistryviews.org The formation of the central 1,2,4-oxadiazole ring can be envisioned from an amidoxime (B1450833) and an appropriate benzoic acid derivative. google.comchemistryviews.org The chiral scaffold, (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, is a crucial intermediate. cjph.com.cngoogle.com Retrosynthetic strategies for this chiral indane intermediate often point to a prochiral indanone precursor, specifically 4-cyano-2,3-dihydro-1H-inden-1-one. chemistryviews.orgcjph.com.cn The challenge then becomes the stereoselective introduction of the amino group at the C1 position.

Synthesis of Key Chiral Intermediates

Derivatization from Petrochemical Feedstocks (e.g., Naphthalene)

One approach to synthesizing the indane scaffold involves starting from readily accessible petrochemical feedstocks like naphthalene (B1677914). acs.orgnih.govgoogle.comgoogle.com A chemoenzymatic synthesis of (S)-4-cyano-1-aminoindane has been reported starting from naphthalene. acs.orgnih.gov This route involves transforming naphthalene into 4-carboxy-indanone through a sequence of steps including Birch reduction, C=C double bond isomerization, oxidative C=C cleavage, and intramolecular Friedel-Crafts acylation. acs.orgnih.gov

(S)-4-Cyano-1-aminoindane as a Precursor

(S)-4-Cyano-1-aminoindane is a key chiral intermediate in the synthesis of Ozanimod. google.comacs.orgnih.gov Its synthesis from 4-cyano-1-indanone can be achieved through different strategies aimed at controlling the stereochemistry at the C1 position. cjph.com.cngoogle.com One method involves the conversion of 4-cyano-1-indanone to its oxime, followed by reduction to the racemic amine, and then resolution to obtain the desired (S) enantiomer. google.comgoogle.com Another approach involves the direct asymmetric reductive amination of 4-cyano-1-indanone. google.com

Strategies for Stereoselective Synthesis

Achieving high enantiomeric purity of the chiral indane core is essential for the synthesis of Ozanimod. Various strategies have been employed for this stereoselective synthesis. cjph.com.cn

Asymmetric Catalysis (e.g., Asymmetric Hydrogenation)

Asymmetric catalysis, particularly asymmetric hydrogenation, is a powerful tool for creating chiral centers stereoselectively. researchgate.net In the context of Ozanimod synthesis, asymmetric transfer hydrogenation (ATH) of an imine derived from 4-cyano indanone has been successfully employed to introduce the stereogenic center in the final step of one reported synthesis. chemistryviews.orgresearchgate.net This approach, using chiral ruthenium catalysts, has demonstrated high enantiomeric excess (ee). chemistryviews.orgresearchgate.net

Chiral Auxiliary-Mediated Approaches (e.g., (S)-2-Methylpropane-2-sulfinamide)

Chiral auxiliaries are also utilized to induce asymmetry during a reaction. wikipedia.org In some synthetic routes to the chiral indane intermediate of Ozanimod, (S)-2-methylpropane-2-sulfinamide (also known as (S)-tert-butanesulfinamide or Ellman's sulfinamide) has been used as a chiral auxiliary. google.comgoogle.comwikipedia.orggoogle.com Reacting 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile with (S)-2-methylpropane-2-sulfinamide forms a chiral Schiff base. google.comgoogle.comgoogle.com Reduction of this imine, for example with sodium borohydride, proceeds with asymmetric induction guided by the chiral auxiliary, predominantly yielding the intermediate with the desired (S) configuration at the newly formed chiral center. google.comgoogle.comgoogle.com The sulfinyl group can then be removed to liberate the chiral amine. google.comgoogle.com While effective, the use of expensive chiral auxiliaries and cryogenic conditions in some processes have been noted as disadvantages. google.com

Data Tables

| Compound Name | PubChem CID |

| Ozanimod | 52938427 |

| Naphthalene | 931 |

| (S)-2-Methylpropane-2-sulfinamide | 11355477 |

| (S)-4-Cyano-1-aminoindane | Not readily available as a specific entry for the (S) enantiomer, but related to 1-Aminoindane (123445) |

Detailed Research Findings

Chemoenzymatic Synthesis for Chiral Resolution

Chemoenzymatic approaches combine chemical reactions with enzymatic transformations to achieve stereoselective synthesis or resolution. For ozanimod, or more specifically, a key chiral intermediate like 4-cyano-1-aminoindane, chemoenzymatic methods have been explored. One approach involves the combination of a chemical reductive amination of 4-carboxy-indanone followed by a lipase-catalyzed resolution acs.orgnih.govresearcher.life. This route has been shown to be efficient, yielding the (S)-4-cyano-1-aminoindane intermediate with high enantiomeric excess (ee) of 99% acs.orgnih.gov. Another patent describes the enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane using hydrolases, such as lipases, esterases, or proteases, for the resolution of racemic amines or amides google.com. Applying enzymatic resolution at an early stage of the synthesis is considered attractive, particularly when the undesired enantiomer can be recovered and racemized google.com.

Enantiomeric Resolution and Purification Techniques

Achieving high enantiopurity of R-Ozanimod (or controlling its presence as an impurity in S-Ozanimod) necessitates effective separation and purification techniques.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. Method development is crucial to achieve adequate resolution.

Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based chiral stationary phases (CSPs) are widely used for the chiral separation of a broad range of compounds, including pharmaceuticals. For ozanimod, studies have investigated the use of various polysaccharide-based chiral columns under polar organic elution mode to achieve enantioseparation researchgate.netresearchgate.netnih.govnih.gov. Among the tested columns, an amylose-based Chiralpak AD column showed promising results using a methanol (B129727) (MeOH)-2-propanol (IPA) mixture as the mobile phase researchgate.netresearchgate.netnih.govnih.gov. Other polysaccharide phases like Lux i-Amylose-1, Lux Amylose-2, Chiralcel OD, Lux Cellulose-1, Lux Cellulose-2, Lux Cellulose-3, and Lux Cellulose-4 have also been screened researchgate.net.

Computer-Assisted Method Optimization (e.g., DryLab software)

Computer-assisted method optimization software, such as DryLab, can significantly expedite chiral HPLC method development. For ozanimod, systematic modeling using DryLab software has been employed to optimize chromatographic conditions, including isocratic eluent composition (%IPA in MeOH), temperature, and flow rate researchgate.netresearchgate.netnih.govnih.gov. This software allows for the prediction of the impact of critical parameters on enantioresolution and helps define a design space for robust methods researchgate.netresearchgate.netnih.govnih.gov. Using DryLab, baseline separation of ozanimod enantiomers was achieved within fifteen minutes with optimized parameters on a Chiralpak AD column researchgate.netresearchgate.netnih.gov.

Data from a study on computer-assisted chiral HPLC method development for ozanimod on polysaccharide-based chiral stationary phases:

| Column | Mobile Phase Composition (MeOH:IPA:DEA) | Temperature (°C) | Flow Rate (mL/min) | Resolution (Rs) |

| Chiralpak AD | 70:30:0.1 (v/v/v) | 10 | 0.8 | Baseline separation achieved researchgate.netresearchgate.netnih.gov |

| Lux Amylose-2 | ACN | - | - | Separation observed researchgate.net |

| Chiralpak AD | MeOH-IPA mixtures | - | - | Promising results researchgate.net |

Note: Specific resolution values for all conditions were not explicitly provided in the snippets, but baseline separation was reported for the optimized Chiralpak AD method.

Diastereomeric Crystallization for Enantiomeric Separation

Diastereomeric crystallization is a classical method for separating enantiomers. It involves reacting a racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by crystallization ardena.comlibretexts.org. This approach has been applied to a key intermediate in the synthesis of ozanimod, specifically rac-4-cyano-1-aminoindane, using di-p-toluoyl-L-tartaric acid as the chiral resolving agent iucr.orgrsc.orgresearchgate.net. While a single crystallization might yield insufficient enantiomeric excess, strategies involving understanding phase diagrams and combining crystallization with techniques like enantioselective dissolution have been explored to improve the separation efficiency iucr.orgrsc.orgresearchgate.net. The formation of a solid solution diastereomeric salt was observed, and despite initial low diastereomeric excess, phase diagram studies revealed solubility differences that could be exploited iucr.orgrsc.orgresearchgate.net.

Research findings on diastereomeric crystallization of a key ozanimod intermediate:

| Intermediate | Chiral Resolving Agent | Method | Outcome |

| rac-4-cyano-1-aminoindane | di-p-toluoyl-L-tartaric acid | Diastereomeric crystallization | Formation of solid solution diastereomeric salt iucr.orgrsc.orgresearchgate.net |

| rac-4-cyano-1-aminoindane | di-p-toluoyl-L-tartaric acid | Crystallization + Enantioselective dissolution | Achieved up to 96% ee for the S-enantiomer rsc.orgresearchgate.net |

| Aminoindane derivative (Ozanimod intermediate) | Tartaric acid derivative | Crystallization-induced diastereomeric transformation (CIDT) | Achieved convergence of de to around 70-80% with racemization iucr.org |

Process Chemistry Development for Enhanced Enantiopurity and Yield

Characterization of this compound as a Stereoisomer

Ozanimod, a selective sphingosine-1-phosphate (S1P) receptor modulator, possesses a single chiral center, giving rise to two enantiomeric forms: the (S)-enantiomer, which is the pharmacologically active component (eutomer), and the (R)-enantiomer (distomer), this compound. researchgate.netresearchgate.netgoogle.comgoogle.com The accurate identification and characterization of this compound as a stereoisomer are critical steps in the development and quality control of Ozanimod, primarily to ensure the enantiomeric purity of the final drug substance. Regulatory guidelines often necessitate the determination of the R-antipode in Ozanimod samples. researchgate.net

The primary analytical technique employed for the characterization and quantification of this compound in the presence of its S-enantiomer is chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC). researchgate.netresearchgate.netsci-hub.senih.govresearchgate.netresearchgate.net This method allows for the separation of the two enantiomers based on their differential interactions with a chiral stationary phase.

Various polysaccharide-based chiral stationary phases have proven effective for the enantioseparation of Ozanimod. These include columns based on amylose (B160209) (e.g., Chiralpak AD, Lux Amylose-1) and cellulose (B213188) (e.g., Chiralcel OD). researchgate.netresearchgate.netsci-hub.senih.govresearchgate.netresearchgate.netresearchgate.net The separation can be achieved under different elution modes, such as polar organic or normal-phase conditions, utilizing mobile phases composed of mixtures of organic solvents like methanol, 2-propanol, hexane, and ethanol, often supplemented with basic additives such as diethylamine (B46881) (DEA) to manage the ionization of Ozanimod. researchgate.netresearchgate.netsci-hub.senih.govresearchgate.netresearchgate.net

Method development and optimization are crucial to achieve satisfactory resolution between the R- and S-enantiomers. Parameters such as eluent composition, temperature, and flow rate are carefully controlled to ensure baseline separation and accurate determination of enantiomeric purity. researchgate.netresearchgate.netnih.gov Computer-assisted approaches have been utilized to optimize these chiral HPLC methods. researchgate.netresearchgate.netnih.govscispace.com

Beyond chromatographic separation, spectroscopic methods play a role in confirming the stereochemical identity of isolated enantiomers. Techniques such as Circular Dichroism (CD) spectroscopy can provide information about the absolute configuration of a chiral molecule. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D ROESY experiments, can offer atomic-level insights into chiral recognition mechanisms and confirm enantiomer differentiation. researchgate.netrsc.org

Optical rotation is another fundamental physical property used to characterize enantiomers. While this compound and S-Ozanimod would exhibit optical rotations of equal magnitude but opposite signs, specific rotation values for pure this compound are typically determined experimentally. ucalgary.ca

Research findings highlight the successful application of these analytical techniques. For instance, studies have demonstrated baseline separation of Ozanimod enantiomers using specific polysaccharide-based columns and optimized mobile phases. researchgate.netresearchgate.netsci-hub.senih.gov The development and validation of these methods are essential for the quality control and regulatory assessment of Ozanimod, ensuring that the level of the R-enantiomer impurity is within acceptable limits. researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net

The following table summarizes typical conditions reported for the chiral separation of Ozanimod enantiomers by HPLC:

| Column Type (Chiral Stationary Phase) | Elution Mode | Mobile Phase Composition | Detection Wavelength (nm) | Notes | Source |

| Polysaccharide-based (e.g., Chiralpak AD) | Polar Organic | Methanol:2-propanol:Diethylamine (optimized ratios) | 270 | Baseline separation achieved with optimized parameters. | researchgate.netresearchgate.netnih.gov |

| Polysaccharide-based (e.g., Lux Amylose-1) | Polar Organic | Mixtures of IPA-MeOH (various compositions) | 270 | Investigation of enantiomer elution order reversals. | sci-hub.se |

| Polysaccharide-based (e.g., Chiralpak AS-H) | Normal Phase | Hexane:2-propanol:DEA mixture | Not specified | Used for determining enantiomer ratio. | researchgate.netresearchgate.net |

| Polysaccharide-based (e.g., Chiralcel OD) | Not specified | Not specified | Not specified | Used in screening for enantioseparation. | researchgate.net |

These characterization methods are indispensable for confirming the stereochemical identity and purity of this compound, which is crucial for the quality assurance of the active pharmaceutical ingredient, Ozanimod.

Molecular Pharmacology and Receptor Interactions: Comparative Stereochemical Analysis

Detailed Characterization of Sphingosine 1-Phosphate Receptor Subtypes (S1P1, S1P5, S1P2-4)

Sphingosine-1-phosphate receptors (S1PRs) are a class of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5. These receptors are activated by the endogenous lipid signaling molecule, sphingosine-1-phosphate, and play critical roles in a multitude of physiological processes. frontiersin.org

S1P1, S1P2, and S1P3 receptors are widely expressed throughout the body. S1P1 is crucial for regulating immune cell trafficking, particularly the egress of lymphocytes from secondary lymphoid organs. frontiersin.org Agonism at S1P1 on lymphocytes causes the internalization of the receptor, rendering the cells unresponsive to the natural S1P gradient that directs their exit from lymph nodes. nih.gov This functional antagonism sequesters lymphocytes, reducing their circulation to sites of inflammation. nih.govdrugbank.com

S1P4 receptor expression is more restricted, found primarily in lymphoid and hematopoietic tissues.

S1P5 receptor is predominantly expressed in the central nervous system (CNS), specifically on oligodendrocytes, and also on natural killer (NK) cells. nih.gov

The signaling pathways activated by these receptors are diverse. While all five subtypes couple to the Gαi subunit, which inhibits adenylyl cyclase, S1P2 and S1P3 also couple to Gαq and Gα12/13, leading to the activation of different downstream effector pathways.

In Vitro Binding Affinity and Selectivity Profiling of Ozanimod (B609803) (S-enantiomer)

Ozanimod, the S-enantiomer, is a potent and selective agonist for S1P1 and S1P5 receptors. nih.govresearchgate.net Its high selectivity is a key feature, distinguishing it from earlier, non-selective S1P modulators like fingolimod. frontiersin.org In vitro studies have extensively characterized its binding and functional profile.

Radioligand binding assays using tritiated ozanimod demonstrated high affinity for S1P1 and S1P5. nih.gov Functional assays, such as [³⁵S]GTPγS binding, confirm its potent agonist activity at these two receptor subtypes. The selectivity for S1P1 and S1P5 over S1P2, S1P3, and S1P4 is significant, with studies showing greater than 10,000-fold selectivity for S1P1 over S1P2, S1P3, and S1P4. nih.gov The potency at S1P5 is approximately 10- to 27-fold weaker than at S1P1. nih.govnih.govnih.gov

| Receptor Subtype | EC50 (nM) in [³⁵S]GTPγS Assay | Relative Intrinsic Activity (% of S1P) |

| S1P1 | 0.3 ± 0.02 | 102 ± 9.1 |

| S1P2 | >10000 | No Response |

| S1P3 | >10000 | No Response |

| S1P4 | >10000 | No Response |

| S1P5 | 2.8 ± 0.3 | 102 ± 8.6 |

Data sourced from Selkirk, J. V., et al. (2022). Functional potency of Ozanimod at human S1P receptors.

Computational Structural Biology and Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding of S-Ozanimod to the S1P1 and S1P5 receptors. nih.gov These computational models support experimental findings, predicting that S-Ozanimod binds to the orthosteric site of the receptors—the same site as the endogenous ligand, S1P. nih.govfrontiersin.org The models show that S-Ozanimod forms similar interactions within the binding pockets of both S1P1 and S1P5. nih.gov Comparative molecular docking studies that specifically analyze the binding pose and interaction energies of the R-enantiomer versus the S-enantiomer to explain differences in activity have not been published. Such studies would be necessary to understand the precise structural basis for the stereochemical selectivity of S1P receptors for the enantiomers of Ozanimod.

Elucidation of R-Ozanimod Binding Modes at S1PR Orthosteric Sites

Ozanimod (S-enantiomer) binds to the orthosteric site of S1P1 and S1P5 receptors researchgate.netnih.govnih.govfrontiersin.org. This is the same site where the endogenous ligand, sphingosine-1-phosphate, binds nih.gov. Competitive radioligand binding assays have demonstrated that other S1P receptor modulators fully displace Ozanimod, indicating a common binding pocket researchgate.netnih.govnih.govfrontiersin.org.

Given that the R- and S-enantiomers are non-superimposable mirror images, the three-dimensional arrangement of substituents around the chiral center in this compound would present a different spatial orientation to the amino acid residues lining the orthosteric binding site. This altered geometry would likely lead to a different, and potentially less favorable, set of interactions compared to the S-enantiomer.

Table 1: Predicted Key Interactions of S-Ozanimod at S1P1 and S1P5 Orthosteric Sites

| Receptor Subtype | Interacting Residue (Predicted) | Type of Interaction |

| S1P1 | Lys34 | Ionic Interaction |

| S1P1 | Arg120 | Hydrogen Bond |

| S1P1 | Tyr110 | Hydrogen Bond |

| S1P1 | Phe125, Phe210, Phe273 | Hydrophobic Interactions |

| S1P5 | Lys34 | Ionic Interaction |

| S1P5 | Arg120 | Hydrogen Bond |

| S1P5 | Tyr110 | Hydrogen Bond |

| S1P5 | Phe125, Phe210, Trp269 | Hydrophobic Interactions |

Note: This table is based on computational modeling of the S-enantiomer and provides a predictive framework for understanding the binding site.

Analysis of Protein-Ligand Interactions Influenced by Stereochemistry

The stereochemistry at the chiral center of Ozanimod is a critical determinant of its interaction with S1P receptors. The precise spatial arrangement of the aminoindane moiety is essential for optimal engagement with the receptor's binding pocket.

For the S-enantiomer, the orientation of the substituents allows for a snug fit within the orthosteric site, maximizing favorable interactions such as hydrogen bonds, ionic interactions with charged residues, and hydrophobic interactions with aromatic residues nih.gov. These interactions are fundamental to the high binding affinity and subsequent receptor modulation.

In contrast, the R-enantiomer, with its mirrored configuration, would likely experience steric hindrance or a suboptimal alignment of its functional groups with the corresponding interaction points within the receptor. This could lead to a significant reduction in binding affinity and, consequently, a decrease or loss of functional activity. The concept of chiral discrimination by receptors is a well-established principle in pharmacology, where one enantiomer often exhibits significantly higher potency than its counterpart. While specific binding affinity data for this compound is scarce, it is a common finding that the "distomer" (the less active enantiomer) has substantially lower affinity for the target receptor.

Structure-Activity Relationship (SAR) Studies of Ozanimod Analogs with Stereochemical Considerations

While specific structure-activity relationship (SAR) studies focusing on the stereochemistry of Ozanimod analogs are not extensively detailed in the public domain, the development of Ozanimod itself was guided by principles of optimizing receptor selectivity and potency. The synthesis of Ozanimod is an enantioselective process, underscoring the importance of the (S)-configuration for its desired pharmacological activity.

General SAR principles for S1P receptor modulators often focus on modifications to the polar head group, the linker, and the lipophilic tail to enhance affinity and selectivity. In the case of Ozanimod, the chiral center is located in the aminoindane moiety, which forms part of the core structure that interacts within the hydrophobic region of the binding pocket.

Any modification to the substituents on the chiral carbon or alterations to the stereochemistry would be expected to have a profound impact on the molecule's activity. For instance, in silico studies of other S1P1 agonists have shown that even slight changes in the stereochemistry can alter the binding pose and interaction energies within the active site. It is highly probable that SAR studies conducted during the development of Ozanimod explored various stereoisomers and confirmed the superior activity of the S-enantiomer, leading to its selection as the clinical candidate. The lack of published data on these other isomers is common in pharmaceutical development, where the focus remains on the most promising compound.

Metabolism and Pharmacokinetics: Stereoselective Biotransformation Pathways

Overview of Ozanimod (B609803) Metabolic Pathways

Identification of Involved Enzymes

The metabolism of ozanimod involves a diverse array of enzymes. These include aldehyde dehydrogenase (ALDH) and alcohol dehydrogenase (ADH), cytochrome P450 (CYP) isoforms, specifically CYP3A4 and CYP1A1, and also CYP2C8. europa.eueuropa.eumedsinfo.com.aunih.govfda.govdrughunter.com Other significant enzymes contributing to ozanimod metabolism are N-acetyltransferase 2 (NAT-2), Monoamine Oxidase B (MAO-B), carbonyl reductase (CBR), aldo-keto reductase (AKR) 1C1/1C2, and 3β- and 11β-hydroxysteroid dehydrogenase (HSD). europa.eueuropa.eumedsinfo.com.aunih.govfda.govdrughunter.com Gut microflora also plays a role in the reductive metabolism of the oxadiazole ring system, leading to the formation of inactive metabolites. medsinfo.com.aunih.govresearchgate.netdrughunter.com

Characterization of Active and Inactive Metabolites

Ozanimod is metabolized into several circulating metabolites, including both active and inactive species. medsinfo.com.aunih.govresearchgate.netijrpr.com Both ozanimod and its active metabolites demonstrate similar activity and selectivity towards S1P1 and S1P5 receptors. europa.eunih.govijrpr.comdrugbank.commedscape.com

Minor Metabolites

In addition to the major active metabolites, several minor active metabolites are formed, including RP101988, RP101075, and RP101509. medsinfo.com.aunih.govdrugbank.commedscape.comhres.cahres.cafda.gov An important inactive metabolite identified is RP101124, which is formed through reductive metabolism by gut microflora. nih.govresearchgate.netdrughunter.comijrpr.com

Data Table: Major Circulating Components of Total Active Drug Exposure at Steady State europa.eunih.govmedscape.com

| Compound | Percentage of Total Active Drug Exposure |

| Ozanimod | 6% |

| CC112273 | 73% |

| CC1084037 | 15% |

Stereospecificity in Metabolite Formation and Elimination

The metabolism of ozanimod involves stereospecific pathways, particularly in the formation of its active metabolites. nih.gov

Monoamine Oxidase B (MAO-B) Mediated Oxidation: Preferential S-Isomer Metabolism

A key step in the metabolic pathway involves the monoamine oxidase B (MAO-B) mediated oxidation of the primary metabolite RP101075 to form the major active metabolite CC112273. europa.eumedsinfo.com.aunih.govfda.govresearchgate.netnih.gov Investigations into the influence of stereochemistry on this MAO-B mediated oxidation have revealed a marked selectivity towards the S-isomer of RP101075 (RP101075) compared to its R-isomer (RP101074). nih.govpatsnap.comresearchgate.net Studies involving docking simulations suggest that while both isomers can occupy the active site of MAO-B, only the orientation of the S-isomer (RP101075) is conducive to the necessary C-H bond cleavage on the α-carbon required for oxidative deamination. nih.govpatsnap.com This stereospecificity in MAO-B catalysis explains observed differences in CC112273 formation across different species. nih.govpatsnap.com

Data Table: Key Metabolic Transformations and Involved Enzymes

| Transformation | Substrate | Product | Primary Enzymes Involved |

| Oxidative Pathway | Ozanimod | RP101988 | ALDH/ADH |

| Dealkylation | Ozanimod | RP101075 | predominantly CYP3A4 |

| N-acetylation | RP101075 | RP101442 | NAT-2 |

| Oxidative Deamination | RP101075 (S-isomer) | CC112273 | MAO-B |

| Reduction | CC112273 | CC1084037 | CBR |

| Oxidation (CC1084037 to CC112273) | CC1084037 | CC112273 | AKR 1C1/1C2, 3β-/11β-HSD |

| Oxidation | CC112273 | RP101509 | CYP2C8 |

| Reductive Metabolism (Gut) | Ozanimod | RP101124 | Gut microflora |

Impact of R-Ozanimod Stereochemistry on its Metabolic Fate

Ozanimod contains a chiral center. The influence of stereochemistry on the metabolic fate of ozanimod and its related compounds has been investigated, particularly concerning the formation of the major active metabolite CC112273. Studies have shown marked stereoselectivity in the MAO-B-mediated oxidation of RP101075, a precursor to CC112273. patsnap.comnih.gov Specifically, MAO-B exhibits marked selectivity toward the catalysis of the (S)-isomer (RP101075), with limited activity observed for the (R)-isomer (RP101074). patsnap.comnih.gov Docking studies suggest that while both isomers can occupy the active site of MAO-B, only the orientation of the (S)-isomer (RP101075) is conducive to the necessary C-H bond cleavage for oxidative deamination. patsnap.comnih.gov This stereospecificity in the MAO-B catalyzed reaction is a key factor explaining differences in the formation of CC112273. patsnap.comnih.gov

Preclinical Pharmacokinetic Assessment of Stereoisomers

Preclinical studies have been conducted to assess the pharmacokinetics of ozanimod and its metabolites, including investigations into the behavior of related stereoisomers. fda.govpatsnap.comnih.gov These studies are crucial for understanding the absorption, distribution, metabolism, and excretion profiles and identifying potential differences between stereoisomers.

Comparative Absorption, Distribution, and Excretion Profiles

Ozanimod is absorbed in the gastrointestinal tract after oral administration. drugbank.commdpi.com It exhibits a high steady-state volume of distribution, indicating extensive tissue distribution. nih.govhres.ca Renal clearance is not a major route of elimination for ozanimod; excretion primarily occurs through feces and urine in the form of metabolites. nih.govdrugbank.commdpi.com

Differential Metabolite Exposure and Accumulation (e.g., AUC, Cmax)

The metabolism of ozanimod leads to the formation of several circulating metabolites, with CC112273 and CC1084037 being the major active ones. drugbank.comfda.govresearchgate.netnih.gov CC112273 is a disproportionate metabolite, meaning its exposure (e.g., AUC) is significantly higher than that of the parent drug at steady state, accounting for a large percentage of the total active drug exposure. fda.govdrughunter.comtga.gov.au The formation of CC112273 is heavily influenced by the stereoselective activity of MAO-B on its precursor, RP101075 (the S-isomer). patsnap.comnih.gov

Studies investigating the stereospecific oxidation of RP101075 by MAO-B have shown that the (S)-enantiomer is preferentially metabolized to CC112273. patsnap.comnih.gov This stereoselectivity in formation directly impacts the exposure levels of CC112273. If this compound were to be metabolized via a similar pathway involving the R-isomer of RP101075 (RP101074), the observed low catalytic activity of MAO-B towards RP101074 would likely result in significantly lower exposure to CC112273 compared to the metabolism of ozanimod (which leads to the formation of RP101075). patsnap.comnih.gov

Preclinical studies in various species (monkey, rat, mouse) have also revealed interspecies differences in the efficiency of CC112273 formation, primarily attributed to differences in the Michaelis-Menten constant (KM) of MAO-B across species. patsnap.comnih.gov This underscores the importance of species-specific metabolic pathways and the potential for differential metabolite exposure in preclinical models compared to humans. patsnap.comnih.gov

Half-Life Differences Between this compound, Ozanimod, and their Metabolites

Ozanimod has an elimination half-life of approximately 17 to 21 hours. drugbank.comnih.govtandfonline.comnih.gov In contrast, its major active metabolites, CC112273 and CC1084037, have significantly longer half-lives, approximately 236 to 308 hours (around 10 days). fda.govtga.gov.autandfonline.comnih.gov This substantial difference in half-life leads to the accumulation of these active metabolites upon multiple dosing. tga.gov.autandfonline.com

While direct comparative data on the half-life of isolated this compound is not available in the search results, the metabolic pathway suggests that its half-life and the half-lives of its potential metabolites would depend on the specific enzymes involved in its biotransformation. Given the stereoselective metabolism of the S-isomer precursor (RP101075) by MAO-B, it is plausible that if this compound is metabolized differently, the resulting metabolites could have distinct half-lives compared to those of ozanimod. patsnap.comnih.gov The long half-lives of the major active metabolites of ozanimod (CC112273 and CC1084037) are a critical factor in its pharmacokinetics and contribute to the sustained pharmacodynamic effects. tga.gov.autandfonline.com

In Vitro Metabolism Studies Using Liver Fractions and Isolated Enzymes

In vitro metabolism studies using liver fractions (such as liver microsomes and mitochondrial fractions) and isolated enzymes have been instrumental in elucidating the metabolic pathways of ozanimod and its metabolites, including the stereoselective aspects. researchgate.netnih.govpatsnap.comnih.govresearchgate.netwuxiapptec.com

Studies utilizing human liver mitochondrial fractions have characterized the kinetics of CC112273 formation from its precursor RP101075. patsnap.comnih.gov These studies provided estimates for kinetic parameters such as KMapp, Vmax, and intrinsic clearance (Clint). patsnap.comnih.gov For human liver mitochondrial fractions, the KMapp for CC112273 formation was found to be 4.8 μM, Vmax was 50.3 pmol/min/mg protein, and Clint was 12 μl/min/mg. patsnap.comnih.gov Studies with human recombinant MAO-B yielded a KM of 1.1 μM. patsnap.comnih.gov

Comparative studies using liver mitochondrial fractions from preclinical species (monkey, rat, mouse) revealed marked interspecies differences in the efficiency of CC112273 formation. patsnap.comnih.gov These differences were primarily attributed to variations in the KM values across species. patsnap.comnih.gov Comparison of Clint estimates showed that monkey liver fractions were approximately 2-fold more efficient, while mouse and rat liver fractions were 11- and 4-fold less efficient, respectively, than human liver fractions in forming CC112273. patsnap.comnih.gov

Crucially, in vitro studies using the R-isomer of RP101075 (RP101074) demonstrated the marked stereoselectivity of MAO-B, with catalysis observed predominantly for the S-isomer (RP101075) and limited activity for the R-isomer. patsnap.comnih.gov This finding from in vitro studies using isolated enzymes and liver fractions directly supports the understanding of how the stereochemistry impacts the metabolic fate of ozanimod and its related compounds. patsnap.comnih.gov

In addition to MAO-B, other enzymes involved in ozanimod metabolism, identified through in vitro studies, include ALDH/ADH, NAT-2, AKR 1C1/1C2, and CYP3A4/1A1. drugbank.comresearchgate.netnih.govresearchgate.netdrughunter.com The interconversion between the active metabolites CC112273 and CC1084037, mediated by enzymes like AKR 1C1/1C2 and hydroxysteroid dehydrogenases (HSDs), has also been characterized through in vitro methods. researchgate.netnih.govresearchgate.netdrughunter.com

These in vitro studies using various enzyme sources and liver fractions have been essential for mapping the complex metabolic network of ozanimod and identifying the specific enzymes and pathways responsible for its biotransformation, including the stereoselective steps that influence the formation and exposure of its active metabolites. researchgate.netnih.govpatsnap.comnih.govresearchgate.netdrughunter.com

Preclinical Investigation of Biological Activity and Mechanistic Insights: Role of R Ozanimod

In Vitro Cellular and Biochemical Investigations

In vitro studies have been crucial in elucidating the cellular and biochemical effects of S1P receptor modulators, including Ozanimod (B609803) (S-enantiomer) and its metabolites. These investigations provide insights into their mechanisms of action at a molecular and cellular level.

Comparative Lymphocyte Sequestration Assays

Preclinical investigations, primarily with Ozanimod (S-enantiomer), have demonstrated its ability to induce lymphocyte sequestration. This is a key pharmacodynamic effect of S1P receptor modulation, preventing lymphocytes from egressing from lymphoid organs into the peripheral circulation and subsequently into inflamed tissues, such as the central nervous system. Ozanimod causes a prompt, dose-dependent, and reversible reduction in absolute lymphocyte count. nih.govnih.govjkchemical.comsimsonpharma.com Studies have shown that Ozanimod reduces circulating B and CCR7+ T lymphocytes in vivo. jkchemical.com

While the provided information extensively covers the lymphocyte sequestration effects of Ozanimod (S-enantiomer), specific comparative data detailing the lymphocyte sequestration potential of R-Ozanimod versus the S-enantiomer in in vitro assays was not available in the provided search results.

Stereochemical Effects on Cellular Signaling Pathways

The mechanism of action of Ozanimod (S-enantiomer) involves selectively modulating sphingosine-1-phosphate receptor-1 (S1P1) and receptor-5 (S1P5) activity. nih.govnih.govsimsonpharma.comijrpr.com Agonism of S1P1 receptors by Ozanimod leads to receptor internalization and subsequent ubiquitin-proteasome-dependent degradation, preventing receptor reinstallation on the cell membrane and thus inhibiting lymphocyte egress. nih.govijrpr.com

The influence of stereochemistry on metabolic pathways has been investigated for a metabolite derived from Ozanimod. Specifically, the stereochemistry of the R-isomer of RP101075, a metabolite of Ozanimod, was studied in relation to MAO-B catalyzed oxidation, showing marked selectivity towards catalysis. nih.gov However, direct comparisons of the stereochemical effects of this compound versus S-Ozanimod on broader cellular signaling pathways, such as the ubiquitin-proteasome system related to S1P1 receptor internalization, were not detailed in the provided search results.

Impact on Specific Immune Cell Subpopulations

Preclinical and clinical studies with Ozanimod (S-enantiomer) have investigated its impact on various immune cell subpopulations. The pharmacodynamic effects of Ozanimod display a preference for lymphocyte subtypes, with increased effects observed on CD4+ CCR7+ and CD8+ CCR7+ T-cells. nih.govnih.gov Decreased effects were noted on effector and central memory cells. nih.gov Further analysis revealed greater decreases in CD4+ T-helper cells than CD8+ cytotoxic T cells and greater decreases in both CD4+ and CD8+ central memory T cells compared to effector memory T cells. simsonpharma.com Ozanimod has also been shown to reduce naive CD4+ and CD8+ T cells significantly, while CD8+ terminally differentiated effector memory (TEMRA) cells were largely unaffected. simsonpharma.comcenmed.com Reductions in total B cells and their subtypes have also been observed. cenmed.com Minimal to no decreases were noted in monocytes, natural killer (NK), and natural killer T (NKT) cells. simsonpharma.comcenmed.com

The provided information focuses on the effects of the S-enantiomer (Ozanimod) on these cell populations. Specific data on the impact of this compound on these immune cell subpopulations was not available in the provided search results.

Genotoxicity and Mutagenicity Studies of this compound and its Metabolites

Genotoxicity and mutagenicity studies are conducted to assess the potential of a compound and its metabolites to cause damage to genetic material. Studies on Ozanimod (S-enantiomer) and its major human metabolites (CC112273, CC1084037, and RP101124) have been conducted as part of preclinical safety assessments. Ozanimod and its major human metabolites, with the exception of CC1084037, were found to be negative for mutagenicity or clastogenicity in a genotoxicity battery. uni.luwikipedia.org However, CC1084037 increased the number of micronuclei by up to 4-fold in vitro in TK6 cells in the absence of metabolic activation. uni.lu RP101124 was not assessed in an in vitro chromosomal aberration assay. uni.lu

The provided search results detail the genotoxicity findings for Ozanimod (S-enantiomer) and its metabolites. Information specifically regarding the genotoxicity and mutagenicity of the this compound enantiomer was not available in the provided sources.

Advanced Research Avenues and Future Directions for R Ozanimod

Analytical Control and Regulatory Compliance for R-Ozanimod as an Impurity

The presence of this compound as an impurity in Ozanimod (B609803) formulations is a critical concern for regulatory bodies. Ensuring the enantiomeric purity of chiral drugs like Ozanimod is paramount for therapeutic efficacy and patient safety. Regulatory guidelines, such as ICH Q3A and Q3C, govern the control and monitoring of impurities, including stereoisomers, throughout a drug's lifecycle. daicelpharmastandards.com

Analytical methods are continuously being developed and refined for the precise detection and quantification of this compound in Ozanimod samples. High-performance liquid chromatography (HPLC), particularly with chiral stationary phases, is a gold standard technique for achieving enantioseparation and determining enantiomeric purity. researchgate.netnih.gov Studies have explored different chiral columns and mobile phase compositions to optimize the separation of Ozanimod and this compound, ensuring accurate determination of the R-antipode as part of necessary assessments. researchgate.netnih.gov The development and validation of such methods are essential for quality control, method validation, stability studies, and regulatory filings like Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF). daicelpharmastandards.comclearsynth.comsynzeal.com Reference standards of this compound are crucial for these analytical endeavors. clearsynth.comsynzeal.com

Utility of this compound as a Chemical Probe for S1P Receptor Biology Research

While S-Ozanimod is a known agonist of S1P1 and S1P5 receptors, the biological activity profile of this compound at these and other S1P receptor subtypes is of research interest. wikipedia.orgnih.govplos.org Investigating the binding affinity, functional activity (agonist, antagonist, or inert), and selectivity of this compound at S1P1-5 receptors can provide valuable insights into the stereochemical requirements for S1P receptor modulation. Such studies can help elucidate the precise interactions between the ligand and the receptor binding site, contributing to a more comprehensive understanding of S1P receptor biology. This compound, or its derivatives, could potentially serve as chemical probes to selectively target or investigate specific aspects of S1P receptor signaling pathways, aiding in the dissection of complex biological processes mediated by these receptors.

Design and Synthesis of Novel this compound Derivatives or Prodrugs for Research Purposes

The indane core structure and the functional groups present in this compound provide a scaffold for the design and synthesis of novel derivatives. These derivatives could be synthesized to explore the structure-activity relationships (SAR) around the R-configuration. By systematically modifying different parts of the this compound structure, researchers can investigate how these changes impact binding to S1P receptors or other potential biological targets.

Furthermore, the synthesis of prodrugs of this compound could be explored for research purposes. Prodrug strategies might aim to alter the pharmacokinetic properties or target delivery of the R-enantiomer, allowing for more controlled investigation of its biological effects in various experimental systems. Enantioselective synthesis techniques are crucial for obtaining this compound and its derivatives in high enantiomeric purity for reliable research outcomes. researchgate.netresearchgate.netnih.gov

Computational Chemistry and Cheminformatics for Rational this compound Analog Design

Computational chemistry and cheminformatics play an increasingly vital role in modern drug discovery and research. These tools can be applied to this compound to facilitate the rational design of novel analogs and predict their potential interactions with biological targets. nih.govacsmedchem.org

Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can be used to:

Predict the binding modes and affinities of this compound and its potential derivatives to S1P receptors or other proteins. researchgate.net

Analyze the impact of structural modifications on the molecule's physicochemical properties and predicted biological activity.

Design targeted libraries of this compound analogs for synthesis and biological evaluation. nih.gov

Cheminformatics tools can also be employed to analyze existing data on S1P modulators and related compounds, helping to identify patterns and guide the design of novel this compound-based research tools. nih.govacsmedchem.org

Emerging Concepts in Stereoselective Drug Discovery and Metabolism

The case of Ozanimod and its R-enantiomer highlights the importance of stereoselectivity in drug discovery and metabolism. Ozanimod itself undergoes extensive metabolism, involving various enzymes including cytochrome P450 isoforms, aldehyde and alcohol dehydrogenases, monoamine oxidase B, and even gut microflora, leading to the formation of numerous metabolites, some of which are active. researchgate.netnih.govdrughunter.comhyphadiscovery.com Understanding the stereoselective aspects of this compound's metabolism is crucial.

Research in this area can focus on:

Identifying the specific enzymes involved in the metabolic transformation of this compound.

Determining if this compound undergoes chiral inversion to the S-enantiomer in biological systems.

Investigating the biological activity of any metabolites derived from this compound.

Studying species differences in the stereoselective metabolism of this compound, which is important for translating findings from preclinical models to humans. researchgate.netdrughunter.comnews-medical.net

These studies contribute to the broader understanding of how stereochemistry influences drug disposition and the formation of active or inactive metabolites. news-medical.net

Exploration of Unconventional Biological Activities of this compound

While the primary focus related to Ozanimod is its S1P receptor modulation, this compound might possess unconventional biological activities independent of these receptors. Exploring such activities could uncover novel therapeutic potentials or provide insights into off-target effects.

Research avenues could include:

Screening this compound against a wide range of biological targets beyond S1P receptors to identify any unexpected interactions.

Investigating its effects in various cell-based assays or in vivo models unrelated to the established indications of Ozanimod.

Exploring potential interactions with other signaling pathways or enzymes.

Such explorations, while potentially yielding negative results, are valuable in comprehensively characterizing the pharmacological profile of this compound and ensuring a complete understanding of its potential biological impact.

Q & A

Q. What is the pharmacological mechanism of R-Ozanimod in modulating immune responses in ulcerative colitis?

this compound acts as a selective agonist of sphingosine-1-phosphate (S1P) receptor subtypes 1 and 5 (S1P₁ and S1P₅). By binding to these receptors, it induces peripheral lymphocyte sequestration, reducing the migration of activated lymphocytes to inflamed gastrointestinal tissues . Methodologically, confirmatory studies should use flow cytometry to measure lymphocyte subsets (e.g., CD4⁺, CD8⁺ T cells) in peripheral blood and correlate these changes with clinical outcomes like the Mayo Clinic score.

Q. How should researchers design a phase 2 clinical trial to evaluate this compound’s efficacy in ulcerative colitis?

A robust phase 2 trial should adopt a randomized, double-blind, placebo-controlled design with stratified randomization based on disease severity (e.g., baseline Mayo Clinic score). Key endpoints include:

- Primary outcome : Clinical remission (Mayo Clinic score ≤2, no subscore >1) at 8 weeks.

- Secondary outcomes : Clinical response (≥3-point reduction in Mayo score, ≥30% reduction in rectal bleeding) and safety profiles (e.g., lymphocyte counts, adverse events). Sample size calculations should account for an expected 16% remission rate in the treatment group vs. 6% in placebo, requiring ~60 patients per arm for 80% power (α = 0.05) .

Q. What biomarkers are critical for monitoring this compound’s biological activity in clinical trials?

- Absolute lymphocyte count (ALC) : A 49% reduction in ALC from baseline at 1 mg/day indicates target engagement .

- Fecal calprotectin : Correlates with mucosal healing; reductions >50% from baseline may predict clinical remission.

- S1P receptor saturation assays : Validate target specificity via in vitro ligand-binding studies.

Advanced Research Questions

Q. How can researchers resolve contradictions between primary and secondary outcomes in this compound trials?

In the phase 2 TOUCHSTONE trial, the 1 mg dose showed significant primary outcome improvement (16% vs. 6% placebo, P = 0.048), but the 0.5 mg dose did not (P = 0.14). Secondary outcomes (e.g., 32-week remission rates) were exploratory due to hierarchical testing rules. To address this:

- Conduct post hoc analyses adjusting for covariates (e.g., prior biologic use).

- Use Bayesian statistics to estimate posterior probabilities of efficacy across doses.

- Validate findings in phase 3 trials with larger cohorts and longer follow-up .

Q. What methodological strategies optimize dose-response analysis for this compound in heterogeneous patient populations?

- Adaptive trial designs : Allow dose adjustments based on interim analyses (e.g., 8-week ALC data).

- Subgroup stratification : Analyze outcomes by biomarkers (e.g., baseline lymphocyte counts, CRP levels).

- PK/PD modeling : Link pharmacokinetic data (e.g., plasma ozanimod concentrations) to lymphocyte sequestration rates and clinical endpoints .

Q. How can researchers assess the long-term safety of this compound’s immunomodulatory effects?

- Extended follow-up cohorts : Monitor for infections, hepatic toxicity, and cardiovascular events (S1P agonists may cause bradycardia).

- Lymphocyte reconstitution studies : Track ALC recovery post-treatment to evaluate reversibility.

- Real-world evidence (RWE) : Use registries to compare safety profiles with other S1P modulators (e.g., fingolimod) .

Methodological Recommendations

- Contradiction Analysis : Use triangulation to reconcile conflicting data (e.g., combine trial data with in vitro S1P binding assays) .

- Research Question Formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

- Data Management : Pre-specify statistical analysis plans (SAPs) to mitigate Type I errors in hierarchical testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.